Unveiling the Spectroscopic Profile of BDP TR Carboxylic Acid: A Technical Guide
Unveiling the Spectroscopic Profile of BDP TR Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of BDP TR carboxylic acid, a versatile fluorophore with significant applications in biological research. This document details its core photophysical characteristics, provides comprehensive experimental protocols for its characterization and use, and illustrates its application in studying cellular signaling pathways.
Core Spectral and Physicochemical Properties
BDP TR carboxylic acid is a bright and photostable borondipyrromethene dye that serves as an excellent alternative to traditional fluorophores in the ROX (rhodamine X) or Texas Red channel.[1][2] Its moderate hydrophobicity and relatively long excited-state lifetime make it suitable for a variety of fluorescence-based assays.[1][3] The key spectral and physicochemical properties are summarized below.
| Property | Value |
| Excitation Maximum (λex) | 589 nm[1] |
| Emission Maximum (λem) | 616 nm[1] |
| Molar Extinction Coefficient (ε) | 69,000 L·mol-1·cm-1[1] |
| Fluorescence Quantum Yield (Φ) | 0.9[1] |
| Molecular Weight | 424.23 g/mol [1] |
| Molecular Formula | C21H15BF2N2O3S[1] |
| Solubility | Good in DMF and DMSO[1] |
| Storage Conditions | Store at -20°C in the dark; desiccate.[1] |
Experimental Protocols
The following protocols provide standardized methods for the characterization and application of BDP TR carboxylic acid.
Determination of Absorption and Emission Spectra
This protocol outlines the procedure for measuring the maximum absorption and emission wavelengths of BDP TR carboxylic acid.
Materials:
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BDP TR carboxylic acid
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Spectrophotometer
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Fluorometer
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Quartz cuvettes (1 cm path length)
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Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of BDP TR carboxylic acid (e.g., 1-10 mM) in anhydrous DMSO or DMF.
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Working Solution Preparation: Prepare a dilute working solution of the dye in the desired buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.
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Absorption Spectrum Measurement:
-
Use the buffer as a blank to zero the spectrophotometer.
-
Place the cuvette with the BDP TR carboxylic acid working solution in the spectrophotometer.
-
Scan the absorbance from approximately 400 nm to 700 nm.
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).
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Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined absorption maximum (589 nm).
-
Scan the emission intensity across a wavelength range starting approximately 10-20 nm above the excitation wavelength (e.g., 600 nm to 750 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
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Determination of Molar Extinction Coefficient (ε)
This protocol describes the determination of the molar extinction coefficient using the Beer-Lambert law (A = εcl).
Materials:
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Accurately weighed BDP TR carboxylic acid
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High-purity solvent (e.g., DMSO)
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Volumetric flasks
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Spectrophotometer
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Quartz cuvettes (1 cm path length)
Methodology:
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Stock Solution of Known Concentration: Accurately weigh a small amount of BDP TR carboxylic acid and dissolve it in a precise volume of solvent in a volumetric flask to create a stock solution of known molar concentration.
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Serial Dilutions: Prepare a series of at least five dilutions of the stock solution with known concentrations.
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Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (589 nm) using the spectrophotometer.
-
Data Analysis:
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Plot a graph of absorbance versus molar concentration.
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Perform a linear regression on the data points.
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According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.
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Determination of Relative Fluorescence Quantum Yield (Φ)
This protocol employs the comparative method to determine the fluorescence quantum yield relative to a known standard.
Materials:
-
BDP TR carboxylic acid solution
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A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 1.0)
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Spectrophotometer
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Fluorometer
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Solvent used for both the sample and the standard
Methodology:
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Solution Preparation: Prepare a series of dilute solutions of both BDP TR carboxylic acid and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
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Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
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Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the BDP TR carboxylic acid and the standard.
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The quantum yield of the BDP TR carboxylic acid (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
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ΦST is the quantum yield of the standard.
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GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.
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ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.
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Biomolecule Labeling
BDP TR carboxylic acid can be conjugated to biomolecules containing primary amines or alcohols.
A. Labeling of Amines (e.g., Proteins)
This requires activation of the carboxylic acid, typically using carbodiimide (B86325) chemistry.
Materials:
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BDP TR carboxylic acid
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysulfosuccinimide (sulfo-NHS)
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Amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
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Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Size-exclusion chromatography column for purification
Methodology:
-
Activation of BDP TR Carboxylic Acid: Dissolve BDP TR carboxylic acid in an appropriate solvent (e.g., DMSO) and then dilute in activation buffer. Add EDC and sulfo-NHS to activate the carboxyl group to a more reactive sulfo-NHS ester.
-
Conjugation: Add the activated BDP TR to the biomolecule solution. The primary amines on the biomolecule will react with the sulfo-NHS ester to form a stable amide bond.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unconjugated dye and byproducts using a size-exclusion chromatography column.
B. Labeling of Alcohols (Steglich Esterification)
Materials:
-
BDP TR carboxylic acid
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Alcohol-containing molecule
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N,N′-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Methodology:
-
Reaction Setup: Dissolve the alcohol-containing molecule, BDP TR carboxylic acid, and a catalytic amount of DMAP in the anhydrous solvent.
-
Coupling: Add DCC or DIC to the solution to facilitate the esterification.
-
Reaction: Stir the reaction at room temperature until completion.
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Purification: Remove the urea (B33335) byproduct by filtration and purify the labeled product using appropriate chromatographic techniques.
Applications in Elucidating Signaling Pathways
Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying molecular interactions and dynamic processes within cellular signaling pathways. BDP TR, with its brightness and photostability, is well-suited for these applications.
Studying Receptor Tyrosine Kinase (RTK) Signaling
A common application is the labeling of a ligand to study the behavior of its corresponding RTK. This allows for the investigation of key signaling events such as receptor dimerization and internalization upon ligand binding.
Workflow for Tracking RTK Dimerization and Internalization:
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Ligand Conjugation: A growth factor or other ligand that binds to a specific RTK is covalently labeled with BDP TR carboxylic acid (after activation).
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Cell Treatment: Live cells expressing the target RTK are treated with the BDP TR-labeled ligand.
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Fluorescence Microscopy: The cells are imaged over time using a fluorescence microscope.
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Analysis of Dimerization: Techniques such as Fluorescence Resonance Energy Transfer (FRET), where another fluorophore is on the receptor, or single-molecule tracking can be used to observe the formation of receptor dimers on the cell surface.
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Analysis of Internalization: The movement of the fluorescent signal from the cell membrane to intracellular vesicles (endosomes) is tracked over time to quantify the rate and extent of receptor-mediated endocytosis.
Diagrams of Workflows
